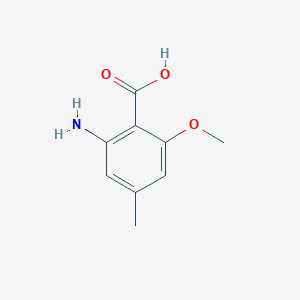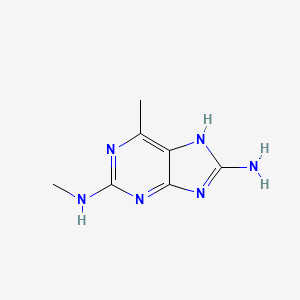
N2,6-Dimethyl-3H-purine-2,8-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2,6-Dimethyl-3H-purine-2,8-diamine is a purine derivative with the molecular formula C7H10N6 and a molecular weight of 178.20 g/mol . This compound is part of the purine family, which is known for its significant role in various biological processes, including the synthesis of nucleotides and nucleic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,6-Dimethyl-3H-purine-2,8-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-diaminopurine with methylating agents to introduce the dimethyl groups at the N2 and 6 positions . The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
N2,6-Dimethyl-3H-purine-2,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation and alkylation reactions are common, where halogen or alkyl groups replace hydrogen atoms on the purine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) and alkylation using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include various substituted purine derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Applications De Recherche Scientifique
N2,6-Dimethyl-3H-purine-2,8-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its role in nucleotide synthesis and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Mécanisme D'action
The mechanism of action of N2,6-Dimethyl-3H-purine-2,8-diamine involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis. The compound can inhibit the activity of these enzymes, leading to disruptions in DNA and RNA synthesis, which is particularly useful in anticancer and antiviral therapies . The pathways involved include the folate pathway and other purine metabolism pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diaminopurine: A precursor in the synthesis of N2,6-Dimethyl-3H-purine-2,8-diamine.
8-Azaguanine: Another purine derivative with similar biological activities.
6-Mercaptopurine: Used in the treatment of leukemia and has a similar mechanism of action.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl groups at the N2 and 6 positions enhance its stability and bioactivity compared to other purine derivatives .
Propriétés
Formule moléculaire |
C7H10N6 |
|---|---|
Poids moléculaire |
178.20 g/mol |
Nom IUPAC |
2-N,6-dimethyl-7H-purine-2,8-diamine |
InChI |
InChI=1S/C7H10N6/c1-3-4-5(12-6(8)11-4)13-7(9-2)10-3/h1-2H3,(H4,8,9,10,11,12,13) |
Clé InChI |
UUWOEGREHHFZGZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC(=N1)NC)N=C(N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


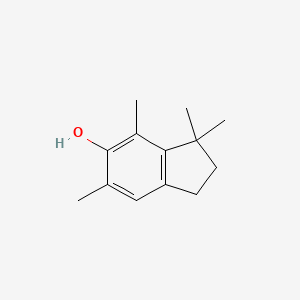

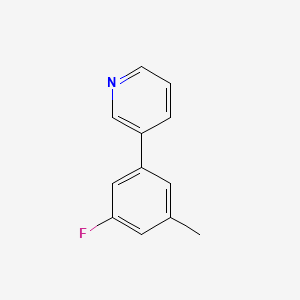
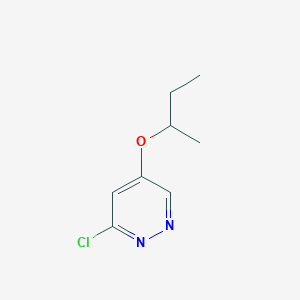
![Ethyl 1,6-dihydropyrrolo[2,3-b]pyrrole-2-carboxylate](/img/structure/B15070805.png)
![2-Chloro-4-methylthieno[3,2-d]pyrimidine](/img/structure/B15070812.png)
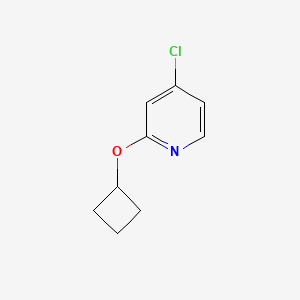

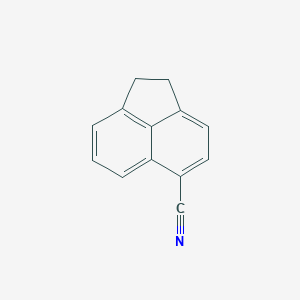
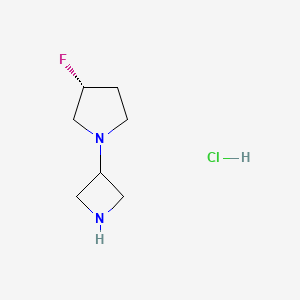
![2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B15070854.png)
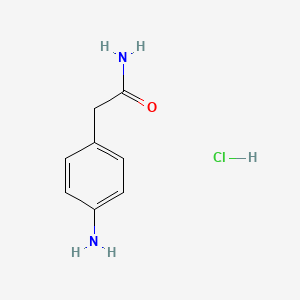
![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B15070864.png)
